3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide
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Overview
Description
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide is a heterocyclic compound that belongs to the class of pyrazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an azepine ring, with an ethyl group at the 3-position and a carbothioamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods. The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method provides a more straightforward workup process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in studies related to its antioxidant and antibacterial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]azepine-1(4H)-carboxamide: This compound shares a similar core structure but differs in the functional groups attached to the azepine ring.
Tetrahydropyrazolo[1,5-a]pyrimidine: Another related compound with a different ring fusion pattern and potential biological activities.
Uniqueness
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16N4S |
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Molecular Weight |
224.33 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine-1-carbothioamide |
InChI |
InChI=1S/C10H16N4S/c1-2-8-7-5-3-4-6-12-9(7)14(13-8)10(11)15/h12H,2-6H2,1H3,(H2,11,15) |
InChI Key |
KMVHRRHPOSZECM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCCCN2)C(=S)N |
Origin of Product |
United States |
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